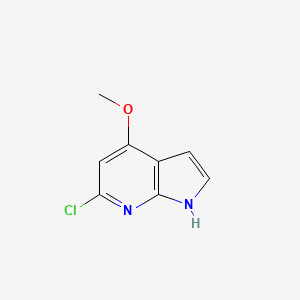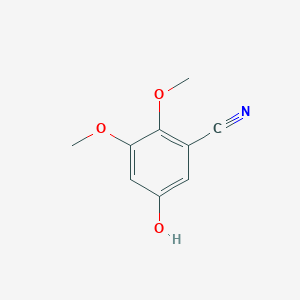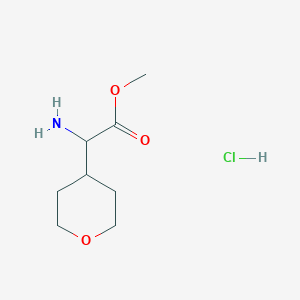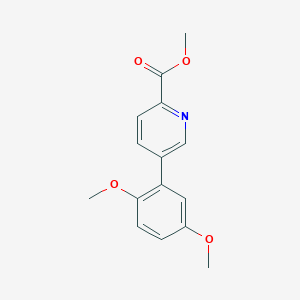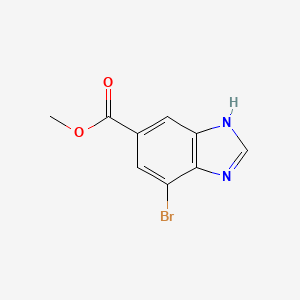
methyl 4-bromo-1H-benzimidazole-6-carboxylate
Overview
Description
Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O2/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8/h2-4H,1H3,(H,11,12) . This indicates the presence of a bromine atom at the 4th position of the benzimidazole ring and a methyl ester group attached to the 6th position .Physical And Chemical Properties Analysis
This compound is a solid substance at ambient temperature . It has a boiling point of 256-259 degrees .Scientific Research Applications
Immunomodulatory and Anticancer Activities
Studies have shown that derivatives of methyl 4-bromo-1H-benzimidazole-6-carboxylate have significant immunomodulatory and anticancer activities. For instance, certain thiazolo[3,2-a]benzimidazole derivatives exhibited strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential in cancer therapy (Abdel‐Aziz et al., 2009).
Structural Analysis for Probe Design
X-ray diffraction studies of N-methylated benzimidazole compounds, including 5-bromo and 6-bromo derivatives, provided insights into their molecular structures. These findings are crucial for the design of amyloid-avid probes, which are used in the diagnosis and study of diseases like Alzheimer's (Ribeiro Morais et al., 2012).
Antimicrobial Properties
Benzimidazole and benzotriazole derivatives, including those with bromo and methyl groups, have shown efficacy against protozoa like Acanthamoeba castellanii. This suggests a potential for these compounds in the development of treatments for infections caused by such protozoa (Kopanska et al., 2004).
Antifilarial and Antineoplastic Agents
Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have been synthesized and shown significant antineoplastic and antifilarial activities. These compounds could lead to new treatments for cancer and filarial infections (Ram et al., 1992).
DNA Binding and Antibacterial Activity
Metal(II) complexes of a benzimidazole Schiff base have demonstrated the capability to bind to DNA and exhibit antibacterial activity. This suggests a potential application in the development of new antimicrobial agents and in the study of DNA interactions (Mahmood et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
methyl 7-bromo-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYKPQFWNKHEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)
![C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride](/img/structure/B1431542.png)
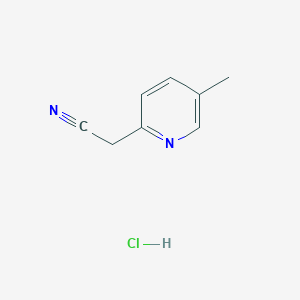

![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)
![5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride](/img/structure/B1431549.png)
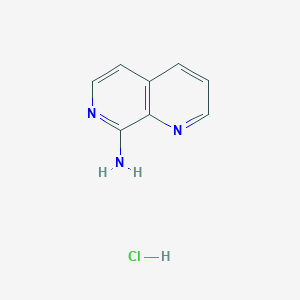

![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester](/img/structure/B1431554.png)
